Gap 26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

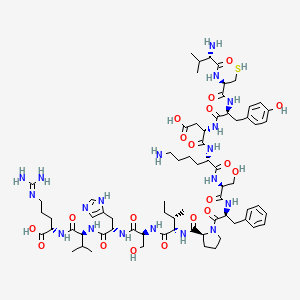

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMWZHGJNESB-VCSXYVMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H107N19O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Gap 26: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gap 26 is a synthetic mimetic peptide that corresponds to a specific sequence (residues 63-75; VCYDKSFPISHVR) within the first extracellular loop of Connexin 43 (Cx43), the most ubiquitously expressed gap junction protein in mammals.[1][2][3][4][5][6][7][8][9] It serves as a selective and reversible inhibitor of Cx43-containing channels, making it a valuable tool for investigating the physiological and pathological roles of Cx43-mediated intercellular communication. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound involves the direct blockage of channels formed by Connexin 43. This inhibition occurs at two distinct cellular locations with different temporal dynamics:

-

Rapid Blockade of Hemichannels: this compound rapidly inhibits the function of Cx43 hemichannels, which are the unapposed halves of a gap junction channel present on the cell surface.[10][11] This inhibition occurs within minutes of application and is considered the primary and direct effect of the peptide.[10] By blocking hemichannels, this compound prevents the release of signaling molecules such as ATP and the influx of ions like calcium from the extracellular environment.[3][6]

-

Delayed Inhibition of Gap Junction Channels: The inhibition of fully formed gap junction channels, which mediate direct cell-to-cell communication, occurs after a more prolonged exposure to this compound, typically 30 minutes or longer.[10] It is hypothesized that the peptide needs to diffuse into the intercellular space of the gap junction plaque to exert its inhibitory effect.[12]

This dual inhibitory action allows for the dissection of the distinct roles of hemichannels and gap junction channels in various biological processes.

Quantitative Data on this compound Inhibition

The inhibitory effects of this compound on Cx43 channels have been quantified in various experimental systems. The following table summarizes key quantitative data:

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| IC₅₀ | ~81 µM | HeLa cells expressing Cx43 | Inhibition of Cx43 hemichannel currents (148s exposure) | [12] |

| IC₅₀ | 28.4 ± 3.4 µM | Rabbit superior mesenteric arteries | Attenuation of rhythmic contractile activity | [1][3][8] |

| Inhibition Kinetics (τ) | ~223 s | HeLa cells expressing Cx43 | Inhibition of Cx43 hemichannel currents by Gap27 (related peptide) | [12] |

| Concentration for significant inhibition | 100-300 µM | Rabbit superior mesenteric arteries | Dose-dependent reduction of rhythmic responses | [3] |

| Concentration for ATP release inhibition | 0.25 mg/mL (approx. 161 µM) | RBE4, SV-ARBEC, and ECV304 cell lines | Complete abolishment of InsP3-triggered ATP release (30 min exposure) | [3] |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate intracellular signaling pathways, primarily by preventing the release of signaling molecules from hemichannels. One of the key pathways affected is the Apoptosis Signal-regulating Kinase 1 (ASK1) - c-Jun N-terminal Kinase (JNK)/p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Under conditions of oxidative stress, Cx43 hemichannel opening can lead to the release of factors that activate this pro-apoptotic pathway. By blocking these hemichannels, this compound can attenuate the activation of the ASK1-JNK/p38 cascade.[4][7][13]

Caption: this compound inhibits Cx43 hemichannels, preventing downstream activation of the ASK1-JNK/p38 apoptotic pathway.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Electrophysiological Recording of Hemichannel Currents

Objective: To measure the inhibitory effect of this compound on Cx43 hemichannel currents.

Methodology:

-

Cell Culture: HeLa cells stably transfected with Cx43 (HeLa-Cx43) are cultured to sub-confluency on glass coverslips.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes are pulled to a resistance of 2-5 MΩ.

-

Solutions:

-

Extracellular solution (in mM): 150 NaCl, 4 CsCl, 2 CaCl₂, 2 MgCl₂, 2 pyruvic acid, 5 glucose, and 5 HEPES (pH 7.4).

-

Pipette solution (in mM): 125 CsCl, 10 sodium aspartate, 0.26 CaCl₂, 1 MgCl₂, 2 EGTA, 10 TEA-Cl, and 5 HEPES (pH 7.2).

-

-

Recording Protocol:

-

Cells are voltage-clamped at a holding potential of -30 mV.

-

To elicit hemichannel currents, voltage steps are applied from -30 mV to +70 mV for 30 seconds, repeated every 40 seconds.

-

This compound is added to the extracellular solution at the desired concentration (e.g., 250 µM), and recordings are continued to measure the time course of inhibition.

-

-

Data Analysis: The total charge transfer (Qm) during the voltage step is calculated at different time points before and after this compound application to determine the extent and kinetics of inhibition. The IC₅₀ is determined by fitting the concentration-response data to a Hill equation.[12]

Caption: Workflow for electrophysiological analysis of this compound inhibition of Cx43 hemichannels.

Dye Transfer Assay (Scrape Loading)

Objective: To assess the effect of this compound on gap junctional intercellular communication (GJIC).

Methodology:

-

Cell Culture: Cells expressing Cx43 are grown to confluence in a Petri dish.

-

Inhibitor Treatment: Cells are pre-incubated with this compound (e.g., 100-300 µM) or vehicle control for a specified duration (e.g., 30-60 minutes).

-

Dye Loading: The cell monolayer is rinsed with a buffered saline solution. A fluorescent dye that is permeable to gap junctions but not the cell membrane (e.g., Lucifer Yellow) is added to the dish.

-

Scrape Loading: A sharp blade or a needle is used to make a scrape or incision in the cell monolayer, allowing the dye to enter the damaged cells along the scrape line.

-

Incubation: The cells are incubated for a short period (e.g., 5-15 minutes) to allow the dye to transfer to adjacent, non-damaged cells through functional gap junctions.

-

Imaging: The cells are washed to remove excess dye and immediately imaged using a fluorescence microscope.

-

Data Analysis: The extent of dye transfer is quantified by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells adjacent to the scrape. This is compared between this compound-treated and control cells.[10][14][15]

Caption: Workflow for the scrape loading dye transfer assay to assess gap junctional intercellular communication.

ATP Release Assay

Objective: To measure the inhibition of ATP release through Cx43 hemichannels by this compound.

Methodology:

-

Cell Culture: Cells are cultured to confluence in a 96-well plate.

-

Inhibitor Treatment: Cells are pre-incubated with this compound (e.g., 0.25 mg/mL) or vehicle for a specified time (e.g., 30 minutes).

-

Stimulation of ATP Release: Hemichannel-mediated ATP release is induced, for example, by replacing the culture medium with a low-calcium solution (containing EGTA) or by mechanical stimulation.

-

Sample Collection: A small aliquot of the extracellular medium is collected at specific time points after stimulation.

-

ATP Measurement: The concentration of ATP in the collected samples is measured using a luciferin-luciferase bioluminescence assay. The light output is proportional to the ATP concentration and is measured using a luminometer.

-

Data Analysis: The amount of ATP released is calculated and compared between this compound-treated and control groups to determine the extent of inhibition.[3][5][6][16]

Caption: Workflow for measuring the inhibition of ATP release by this compound.

Conclusion

This compound is a specific and potent inhibitor of Connexin 43 channels, with a dual mechanism of action that distinguishes between hemichannels and gap junction channels. Its ability to rapidly block hemichannels and subsequently inhibit gap junctions makes it an invaluable tool for elucidating the complex roles of Cx43 in cellular signaling, both in physiological and pathological contexts. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.

References

- 1. This compound | Gap Channels | Tocris Bioscience [tocris.com]

- 2. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Connexin 43 Hemichannel-Mediated ATP Release Attenuates Early Inflammation During the Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiology of Single and Aggregate Cx43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. 5-formyl-ctp.com [5-formyl-ctp.com]

- 12. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. RealTime-Glo™ Extracellular ATP Assay Technical Manual [promega.com]

An In-depth Technical Guide to Gap26 as a Connexin 43 Hemichannel Blocker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Gap26, a mimetic peptide widely used in research to specifically block connexin 43 (Cx43) hemichannels. We will delve into its mechanism of action, quantitative efficacy, impact on cellular signaling, and detailed experimental protocols.

Introduction to Gap26

Gap26 is a synthetic peptide that mimics a specific sequence of the connexin 43 protein.[1] Its sequence, Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg (VCYDKSFPISHVR) , corresponds to residues 63-75 on the first extracellular loop (EL1) of Cx43.[1][2][3] Originally developed to inhibit gap junction intercellular communication (GJIC), subsequent research has demonstrated that its primary, more rapid effect is the blockade of undocked Cx43 hemichannels.[4][5] This specificity makes Gap26 an invaluable tool for distinguishing the physiological and pathological roles of hemichannels from those of fully formed gap junctions.

Mechanism of Action

Gap26 functions by binding to the first extracellular loop of Cx43 subunits within a hemichannel (also known as a connexon).[5][6][7] This interaction is believed to induce a conformational change that results in the closure of the channel pore, preventing the passage of ions and small molecules.[5]

A key aspect of Gap26's action is its differential kinetics on hemichannels versus gap junction channels.

-

Hemichannel Inhibition: Gap26 blocks Cx43 hemichannels rapidly, with effects observable in under five minutes. This includes the inhibition of ATP release, calcium influx, and ionic currents.[4]

-

Gap Junction Inhibition: The blockade of complete gap junction channels occurs over a much longer timescale, typically requiring 30 minutes or more of exposure.[4][5] This delay is thought to be due to the limited accessibility of the peptide to the extracellular loops of connexins within the narrow gap junction plaque.[5]

This temporal difference allows for experimental designs that can isolate the function of hemichannels. The primary inhibitory effect of Gap26 is directly on connexin hemichannels, with the subsequent inhibition of gap junctions being a secondary, time-dependent effect.[4]

Quantitative Efficacy Data

The efficacy of Gap26 has been quantified across various experimental models. The following table summarizes key data points for its inhibitory actions.

| Parameter | Model System | Effect | Value/Concentration | Reference(s) |

| IC₅₀ | Rabbit superior mesenteric arteries | Attenuation of rhythmic contractile activity | 28.4 ± 3.4 μM | [1] |

| Inhibition | tsA201 cells expressing Cx43 | Inhibition of Cx43 hemichannel-mediated currents | 61% | [8] |

| Inhibition | HeLa-Cx43 cells | Inhibition of unitary hemichannel currents | 160 μM (30 min) | [9] |

| Inhibition | Rat brain endothelial cells | Abolishment of InsP₃-triggered ATP release | 0.25 mg/mL (30 min) | [1] |

| Cardioprotection | Langendorff-perfused rat hearts (Ischemia-Reperfusion) | Reduction in myocardial infarct size | 48% - 55% | [8] |

| Cytoprotection | Myocyte monolayers (Simulated Ischemia) | Improved myocyte viability | Up to 80% of control | [10][11] |

Impact on Cellular Signaling Pathways

Cx43 hemichannels are critical mediators of paracrine signaling, and their blockade by Gap26 can significantly alter downstream cellular pathways, particularly in the context of stress and injury.

ASK1-JNK/p38 Apoptosis Pathway

In models of oxidative stress, such as hyperoxia, the opening of Cx43 hemichannels can amplify pro-apoptotic signals.[12][13] Reactive oxygen species (ROS) can increase the expression and opening of Cx43 hemichannels, which in turn activates the Apoptosis Signal-regulating Kinase 1 (ASK1). Activated ASK1 then phosphorylates and activates the JNK and p38 MAP kinase pathways, leading to the activation of executioner caspases (e.g., Caspase-3) and ultimately, apoptosis.[12][14]

Gap26 treatment has been shown to inhibit this entire cascade.[12][13] By blocking the Cx43 hemichannel, Gap26 prevents the amplification of the oxidative stress signal, leading to decreased activation of ASK1-JNK/p38, reduced ROS production, and a decrease in apoptosis.[12][13][14]

Calcium and Purinergic Signaling

Cx43 hemichannels are permeable to both Ca²⁺ and ATP.[4] The opening of these channels can be potentiated by moderate increases in intracellular calcium concentration ([Ca²⁺]i) between 200-500 nM.[9][15] This can create a positive feedback loop where Ca²⁺ entry through various sources triggers hemichannel opening, leading to further Ca²⁺ influx and the release of ATP. This released ATP then acts on purinergic receptors of neighboring cells, propagating intercellular calcium waves.[1][15] Gap26 effectively blocks these processes by preventing both the Ca²⁺ influx and ATP efflux through the Cx43 hemichannel.[1][9]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Gap26 to probe Cx43 hemichannel function.

Electrophysiological Analysis of Hemichannel Currents

This protocol is used to directly measure the ionic currents passing through Cx43 hemichannels and assess the inhibitory effect of Gap26.

-

Cell Preparation: Use a cell line with low endogenous connexin expression (e.g., HeLa, tsA201) stably transfected with a Cx43 expression vector.[8][9] Culture cells to sub-confluent densities to study single, non-junctional cells.

-

Recording Configuration: Employ the whole-cell patch-clamp technique.[3][9]

-

Solutions:

-

Extracellular Solution (to induce opening): A low Ca²⁺ solution (e.g., nominally Ca²⁺-free or containing micromolar concentrations) is often used to maximize hemichannel opening probability.

-

Pipette Solution: A standard intracellular solution containing physiological concentrations of ions.

-

-

Voltage Protocol: Apply voltage steps to the cell membrane (e.g., from -80 mV to +120 mV) to elicit voltage-dependent hemichannel currents.[16] Cx43 hemichannels are typically identified by a characteristic single-channel conductance of ~220 pS.[9]

-

Gap26 Application: After establishing a baseline recording of hemichannel activity, perfuse the cell with the extracellular solution containing Gap26 (e.g., 100-200 µM).[9] Record the currents again after a short incubation period (2-5 minutes) to observe inhibition.[4]

-

Analysis: Compare the current-voltage (I-V) relationship and total current amplitude before and after Gap26 application to quantify the percentage of inhibition.[8]

Hemichannel-Mediated Dye Uptake Assay

This is a widely used functional assay to visualize hemichannel activity in a cell population.

-

Cell Culture: Plate cells (e.g., HeLa-Cx43, primary astrocytes) in a glass-bottom dish suitable for microscopy.

-

Induction of Opening: Wash cells and incubate them in a solution known to open hemichannels, such as a low-calcium, divalent cation-free saline solution.

-

Dye Application: Add a fluorescent reporter dye that is normally membrane-impermeant but can pass through open hemichannels. Common choices include Ethidium Bromide (EtBr), Propidium Iodide (PI), or Lucifer Yellow.

-

Gap26 Treatment: For the experimental group, pre-incubate the cells with Gap26 (e.g., 100-200 µM) for 5-10 minutes before and during the dye application step. A scrambled peptide control should be used to ensure sequence specificity.

-

Imaging: Use time-lapse fluorescence microscopy to monitor the rate of dye uptake into the cytoplasm over 10-30 minutes.

-

Quantification: Measure the fluorescence intensity inside individual cells over time. Compare the rate of dye uptake in control cells versus Gap26-treated cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. innopep.com [innopep.com]

- 3. researchgate.net [researchgate.net]

- 4. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Connexin 43: A Target for the Treatment of Inflammation in Secondary Complications of the Kidney and Eye in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Connexin 43 mimetic peptide Gap26 confers protection to intact heart against myocardial ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Peptidic Connexin43 Therapeutics in Cardiac Reparative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]

- 14. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The role of Gap 26 in blocking intercellular communication

An In-depth Technical Guide to Gap26: Mechanism and Application in Blocking Intercellular Communication

Abstract

Intercellular communication through gap junctions and hemichannels, primarily formed by connexin proteins, is fundamental to tissue homeostasis, coordinated cellular activity, and pathological processes. Connexin43 (Cx43) is the most ubiquitously expressed connexin and plays a critical role in these processes. Gap26, a mimetic peptide corresponding to a sequence in the first extracellular loop of Cx43, has emerged as a valuable tool for dissecting the roles of Cx43-mediated communication. This technical guide provides a comprehensive overview of Gap26, detailing its mechanism of action, its effects on key signaling pathways, and standardized protocols for its application in research. The information is intended for researchers, scientists, and drug development professionals investigating cellular communication and its therapeutic modulation.

Introduction to Gap26 and Intercellular Communication

Gap junctions are specialized intercellular channels that connect the cytoplasm of adjacent cells, allowing the direct passage of ions, second messengers (e.g., IP₃, Ca²⁺), and small metabolites (<1 kDa).[1][2] These channels are formed by the docking of two hemichannels, or connexons, one from each opposing cell. Each connexon is a hexamer of connexin proteins.[3] Un-docked hemichannels can also exist on the cell surface, providing a conduit between the cytoplasm and the extracellular environment.[4][5]

Gap26 is a synthetic 13-amino-acid peptide (VCYDKSFPISHVR) that mimics a portion (residues 63-75) of the first extracellular loop of Connexin43 (Cx43).[1] It is widely used as a specific and reversible inhibitor of Cx43-containing channels.[6] Understanding its mechanism is crucial for its effective use in studying physiological processes and disease models, including inflammation, cancer, and neuroprotection.[7][8]

Mechanism of Action: A Dual Inhibition Profile

Gap26 exhibits a distinct, time-dependent inhibitory effect on Cx43 hemichannels and fully formed gap junction channels. The primary and most rapid action of Gap26 is on hemichannels.

-

Rapid Hemichannel Blockade: When applied extracellularly, Gap26 binds to the first extracellular loop of Cx43 hemichannels, inducing a conformational change that leads to channel closure.[3][9] This inhibition is rapid, occurring within minutes of application.[9][4]

-

Delayed Gap Junction Inhibition: The inhibition of intercellular communication through gap junctions occurs on a slower timescale, typically requiring 30 minutes or longer.[3][9][4] It is hypothesized that the peptide must diffuse into the confined intercellular space of the gap junction plaque to exert its effect.[3][9]

This dual mechanism suggests that short-term application of Gap26 can selectively target hemichannel functions, while longer incubations are required to block both hemichannels and gap junctional intercellular communication (GJIC).

Figure 1: Dual inhibitory mechanism of Gap26 on Cx43 channels.

Quantitative Data on Gap26 Inhibition

The efficacy and kinetics of Gap26 have been quantified in various experimental systems. These data are crucial for designing experiments and interpreting results.

| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |

| Hemichannel Inhibition Time | < 5 minutes | HeLa cells expressing Cx43 | Inhibition of hemichannel currents evoked in low Ca²⁺ solution. | [4] |

| Gap Junction Inhibition Time | > 30 minutes | HeLa cells expressing Cx43 | Inhibition of electrical coupling between cell pairs. | [4] |

| IC₅₀ | 28.4 ± 3.4 μM | Rabbit superior mesenteric arteries | Reduction of rhythmic contractile responses. | [10] |

| Effective Concentration | 100-300 μM | Rabbit superior mesenteric arteries | Dose-dependent reduction of rhythmic responses. | [10] |

| Effective Concentration | 150 μM | RLE-6TN cells (rat alveolar) | Inhibition of hyperoxia-induced effects (ROS, apoptosis). | [6][7] |

| Effective Concentration | 0.25 mg/mL | RBE4, SV-ARBEC, ECV304 cells | Reduction of intercellular calcium wave size. | [10] |

Modulation of Signaling Pathways

Gap26 is a powerful tool for investigating signaling pathways that rely on Cx43-mediated communication.

Oxidative Stress and Apoptosis Signaling

In pathological conditions like hyperoxia-induced lung injury, a vicious cycle can be established where reactive oxygen species (ROS) increase Cx43 expression, and the resulting enhanced GJIC amplifies the propagation of pro-apoptotic signals.[6][7][11] Gap26 has been shown to break this cycle. By blocking Cx43 channels, Gap26 reduces ROS production and inhibits the downstream activation of the Apoptosis Signal-regulating Kinase 1 (ASK1) and the JNK/p38 MAP kinase pathways, ultimately decreasing apoptosis.[1][6][7]

References

- 1. Effects of Gap 26, a Connexin 43 Inhibitor, on Cirrhotic Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the anti-inflammatory connexin43 mimetic peptide JM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]

- 8. gap26.com [gap26.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the function of Gap 26 in cellular processes

An In-depth Technical Guide on the Function of Gap 26 in Cellular Processes

Introduction

This compound is a synthetic, thirteen-amino-acid peptide (VCYDKSFPISHVR) that acts as a potent and reversible inhibitor of channels formed by Connexin 43 (Cx43).[1][2][3] It is a mimetic peptide, corresponding to the short linear sequence of residues 63-75 found in the first extracellular loop (EL1) of Cx43.[1][2] Connexins are the protein subunits that form gap junctions and hemichannels, which are critical for intercellular communication and paracrine signaling, respectively.[4][5][6] By mimicking a key extracellular domain, this compound provides a valuable tool for selectively studying the physiological and pathological roles of Cx43-mediated communication in processes such as cardiac function, neuroinflammation, and wound healing.[7][8]

This guide provides a comprehensive overview of this compound, detailing its mechanism of action, effects on cellular signaling, quantitative parameters, and key experimental protocols for its use in research and drug development.

Mechanism of Action

This compound primarily targets Connexin 43, the most ubiquitously expressed connexin isoform in mammals.[7][8] Its inhibitory action differs temporally and mechanistically between Cx43 hemichannels and fully formed gap junction channels.

-

Hemichannel Inhibition: The primary and most rapid effect of this compound is the inhibition of Cx43 hemichannels—the undocked connexon pores on the cell surface.[9] The peptide binds to the first extracellular loop of Cx43 subunits, inducing a conformational change that leads to channel closure.[4] This blockage occurs within minutes of application and prevents the release of signaling molecules like ATP and the influx of ions such as Ca²⁺.[4][9]

-

Gap Junction Inhibition: Inhibition of complete gap junction channels occurs on a slower timescale, typically requiring 30 minutes or more of exposure.[4][9] It is proposed that the peptide diffuses into the intercellular space of the gap junction plaque, where it interferes with the docking and interaction between connexons from adjacent cells, ultimately leading to the disruption of cell-to-cell communication.[4][5]

Caption: Mechanism of this compound inhibition on Cx43 channels.

Role in Key Cellular Processes & Signaling Pathways

This compound's ability to block Cx43 channels makes it a critical tool for studying processes where this communication is paramount.

ATP Release and Purinergic Signaling

Cx43 hemichannels are a significant conduit for the release of ATP into the extracellular space, where it acts as a paracrine signaling molecule.[4][10] This released ATP can activate purinergic receptors on neighboring cells, triggering a variety of downstream effects, including the propagation of intercellular calcium waves.[3][10] this compound effectively blocks this ATP release. For instance, it completely abolishes the ATP release triggered by photoliberated inositol-1,4,5-trisphosphate (InsP3).[2]

Calcium Signaling

Intercellular calcium waves are a form of cell-to-cell communication where an increase in intracellular calcium in one cell propagates to its neighbors. This propagation is often mediated by the diffusion of signaling molecules like InsP3 through gap junctions and by ATP-induced ATP release via hemichannels.[3] this compound significantly inhibits these intercellular calcium waves by blocking both the gap junctional pathways and the hemichannel-mediated ATP release that fuels the wave propagation.[2][3]

Oxidative Stress and Apoptosis

In pathological conditions such as hyperoxia-induced lung injury, oxidative stress can increase the expression and activity of Cx43.[11][12] This enhanced gap junctional communication can amplify and propagate injury signals, such as reactive oxygen species (ROS), to adjacent cells. This "bystander effect" can lead to widespread apoptosis via signaling cascades like the ASK1-JNK/p38 pathway.[11][12] this compound has been shown to mitigate this damage by uncoupling the cells, thereby reducing ROS production, inhibiting the ASK1-JNK/p38 pathway, and decreasing apoptosis.[11][12]

Caption: this compound inhibits oxidative stress-induced apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified in various experimental systems. The following tables summarize key data points.

Table 1: Inhibitory Concentrations and Efficacy

| Parameter | System/Cell Line | Value/Effect | Reference(s) |

|---|---|---|---|

| IC₅₀ | Rhythmic contractile activity in rabbit superior mesenteric arteries | 28.4 ± 3.4 μM | [2] |

| Effective Concentration | Inhibition of InsP₃-triggered ATP release (RBE4, SV-ARBEC, ECV304 cells) | 0.25 mg/mL (approx. 161 μM) | [2] |

| Effective Concentration | Inhibition of intercellular calcium waves (RBE4, SV-ARBEC, ECV304 cells) | 0.25 mg/mL (approx. 161 μM) | [2] |

| Dose Range | Reduction of rhythmic responses in rabbit arteries | 100 - 300 μM |[2] |

Table 2: Temporal Characteristics of Inhibition

| Channel Type | Cell Line | Onset of Inhibition | Reference(s) |

|---|---|---|---|

| Cx43 Hemichannels | HeLa cells expressing Cx43 | < 5 minutes | [9] |

| Cx43 Gap Junctions | HeLa cell pairs expressing Cx43 | > 30 minutes |[9] |

Experimental Protocols

Reproducible results depend on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize the function of this compound.

Protocol: Assessing Hemichannel Activity via Electrophysiology

This protocol is used to measure ionic currents through Cx43 hemichannels and assess their inhibition by this compound.

-

Cell Culture: Culture HeLa cells stably transfected with Cx43 on glass coverslips.

-

Electrophysiological Setup: Use a patch-clamp amplifier for whole-cell voltage-clamp recordings.

-

Recording:

-

Obtain a whole-cell patch on a single, non-confluent HeLa-Cx43 cell.

-

Perfuse the cell with a standard extracellular solution containing normal Ca²⁺ levels.

-

To open hemichannels, switch to a low-Ca²⁺ extracellular solution.

-

Apply voltage steps to elicit membrane currents.

-

-

Inhibition Assay:

-

While recording hemichannel currents in the low-Ca²⁺ solution, perfuse the cell with the same solution containing the desired concentration of this compound.

-

Monitor the time-dependent decrease in current to determine the rate of inhibition.

-

Protocol: Measuring Gap Junctional Communication via Dye Transfer

This method, often using techniques like scrape loading or microinjection followed by fluorescence microscopy, evaluates the direct cell-to-cell passage of small molecules.

-

Cell Culture: Grow a confluent monolayer of Cx43-expressing cells (e.g., RBE4, astrocytes).

-

Pre-incubation: Treat the cells with this compound (e.g., 100-200 µM) or a vehicle control for at least 30-60 minutes.

-

Dye Loading:

-

Scrape Loading: Make a gentle scratch across the monolayer with a scalpel blade in the presence of a gap junction-permeant fluorescent dye (e.g., Lucifer Yellow).

-

Microinjection: Inject a single cell with the fluorescent dye.

-

-

Incubation: Allow 5-10 minutes for the dye to transfer to adjacent cells through functional gap junctions.

-

Imaging and Analysis:

-

Wash the cells to remove extracellular dye.

-

Acquire fluorescence images using a microscope.

-

Quantify the extent of dye spread from the loaded cells. A significant reduction in dye transfer in this compound-treated samples indicates inhibition of gap junctional intercellular communication (GJIC).

-

Caption: Experimental workflow for a dye transfer assay.

Protocol: Quantifying ATP Release

This protocol measures the amount of ATP released from cells into the extracellular medium.

-

Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

-

Pre-incubation: Treat cells with this compound or a vehicle control.

-

Stimulation: Induce ATP release using a stimulus (e.g., mechanical stimulation, addition of an agonist like InsP3, or changing to a low-Ca²⁺ medium).

-

Sample Collection: Carefully collect a small aliquot of the extracellular medium at specific time points post-stimulation.

-

ATP Measurement:

-

Use a luciferin-luciferase-based ATP assay kit.

-

Add the collected sample to the assay reagent.

-

Measure the resulting luminescence using a luminometer.

-

-

Analysis: Convert luminescence readings to ATP concentrations using a standard curve. Compare ATP release in this compound-treated samples to controls to determine the extent of inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genscript.com [genscript.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mito-egfp-probe.com [mito-egfp-probe.com]

- 8. 5-formyl-ctp.com [5-formyl-ctp.com]

- 9. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the Role of ATP Release through Connexins Hemichannels during Neurulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Specific Connexin 43-Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Gap 26 as a Cx43 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Connexin 43 (Cx43) is a ubiquitously expressed protein that forms gap junction channels and hemichannels, playing a critical role in intercellular communication and cellular homeostasis. Gap junctions, formed by the docking of two hemichannels (connexons) from adjacent cells, allow the direct passage of ions and small molecules, thereby coordinating physiological processes in tissues such as the heart and brain. Unapposed hemichannels in the plasma membrane can also open, providing a conduit for the release of signaling molecules like ATP and glutamate, and the influx of ions such as Ca2+. Dysregulation of Cx43 channel activity is implicated in a variety of pathological conditions, including cardiac arrhythmias, ischemic injury, and neuroinflammation. This has spurred the development of specific inhibitors to modulate Cx43 function. Gap 26, a synthetic mimetic peptide, has emerged as a valuable tool in dissecting the physiological and pathological roles of Cx43 channels. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of this compound.

Discovery and Development of this compound

The concept of connexin mimetic peptides arose from the idea that short sequences of the extracellular loops of connexins, which are crucial for the docking of hemichannels to form a gap junction, could be used to competitively inhibit this interaction. This compound is a 13-amino acid peptide with the sequence Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg (VCYDKSFPISHVR), which corresponds to a segment of the first extracellular loop of Cx43.[1] Initially designed to block gap junction formation, subsequent research revealed that this compound has a more immediate and potent inhibitory effect on Cx43 hemichannels.[2] The development of this compound and other connexin mimetic peptides has provided researchers with tools to differentiate the roles of gap junctions and hemichannels in various physiological and pathophysiological processes.

Mechanism of Action

This compound exerts its inhibitory effects by binding to the extracellular domain of Cx43. This interaction is thought to induce a conformational change that leads to channel closure. The inhibition of Cx43 hemichannels by this compound is rapid, occurring within minutes of application.[2] This swift action is attributed to the direct accessibility of the hemichannel's extracellular loops. In contrast, the inhibition of fully formed gap junction channels takes significantly longer, typically around 30 minutes, as the peptide needs to diffuse into the confined space of the gap junction plaque to access its binding site.[2]

Electrophysiological studies have shown that this compound does not alter the single-channel conductance of Cx43, which remains at approximately 220 pS.[3] Instead, it is proposed to affect the channel's gating properties, shifting the voltage-dependence of hemichannel opening to more positive potentials, thereby reducing the likelihood of channel opening at physiological membrane potentials.[3]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes key quantitative data on the effects of this compound on Cx43 channels.

| Parameter | Value | Experimental System | Biological Readout | Reference |

| IC50 | ~81 µM | HeLa cells expressing Cx43 | Inhibition of charge movement (Qm) | [3] |

| IC50 | 28.4 ± 3.4 µM | Rabbit superior mesenteric arteries | Reduction of rhythmic contractile responses | [4] |

| Single-Channel Conductance | No significant change (~220 pS) | HeLa cells expressing Cx43 | Unitary current events | [3] |

| Time to Inhibit Hemichannels | < 5 minutes | Single HeLa cells expressing Cx43 | Hemichannel currents in low Ca2+ solution | [2] |

| Time to Inhibit Gap Junctions | ~30 minutes | HeLa cell pairs expressing Cx43 | Electrical coupling | [2] |

Detailed Experimental Protocols

Scrape-Loading Dye Transfer Assay to Assess Gap Junctional Intercellular Communication (GJIC)

This assay is a straightforward method to evaluate the functionality of gap junctions by observing the transfer of a fluorescent dye from loaded cells to their neighbors.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Lucifer Yellow CH (5 mg/mL in PBS)

-

Rhodamine Dextran (10,000 MW, 5 mg/mL in PBS) as a negative control

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Fluorescence microscope

Procedure:

-

Culture cells to confluency on coverslips or in culture dishes.

-

Pre-incubate the cells with this compound (at the desired concentration and time, e.g., 100 µM for 30 minutes) or vehicle control in serum-free medium.

-

Rinse the cells once with PBS.

-

Remove the PBS and add a small volume of the Lucifer Yellow/Rhodamine Dextran solution to the cells.

-

Immediately make a single, gentle scratch across the cell monolayer with a sterile needle or pipette tip.

-

Incubate for 2-5 minutes to allow dye uptake by the cells along the scratch.

-

Wash the cells three times with PBS to remove excess dye.

-

Add fresh, pre-warmed culture medium and incubate for an additional 10-15 minutes to allow for dye transfer through gap junctions.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips or observe the dish directly using a fluorescence microscope.

-

Quantify GJIC by measuring the distance of Lucifer Yellow diffusion from the scratch line or by counting the number of fluorescent cells perpendicular to the scratch. Rhodamine Dextran should remain only in the initially loaded cells.

Electrophysiological Analysis of Cx43 Hemichannel and Gap Junction Channel Activity

Dual whole-cell patch-clamp is the gold standard for directly measuring the electrical conductance of gap junctions and hemichannels.

Materials:

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Cell line expressing Cx43 (e.g., HeLa-Cx43)

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4)

-

Intracellular (pipette) solution (in mM): 130 KCl, 10 NaCl, 0.5 MgCl2, 1 EGTA, 10 HEPES, 5 ATP (pH 7.2)

-

This compound stock solution

Procedure for Hemichannel Recording:

-

Plate cells at a low density to allow for the recording of single, non-contacting cells.

-

Place the dish with cells on the microscope stage and perfuse with extracellular solution.

-

Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-step protocol (e.g., from a holding potential of -40 mV, apply steps from -80 mV to +100 mV in 20 mV increments) to elicit hemichannel currents.

-

After recording baseline currents, perfuse the bath with the extracellular solution containing this compound.

-

Repeat the voltage-step protocol to record the effect of this compound on hemichannel currents.

Procedure for Gap Junction Recording:

-

Plate cells at a density that promotes the formation of cell pairs.

-

Establish a whole-cell recording from both cells of a pair.

-

Clamp both cells at the same holding potential (e.g., -40 mV).

-

Apply a voltage step to one cell (the "donor" cell) while holding the other cell (the "recipient" cell) at the holding potential.

-

The current recorded in the recipient cell is the junctional current (Ij).

-

Calculate the junctional conductance (gj) as Ij divided by the transjunctional voltage (the voltage difference between the two cells).

-

After recording baseline junctional conductance, perfuse with this compound for an extended period (e.g., 30 minutes).

-

Re-measure the junctional conductance to determine the inhibitory effect of this compound.

Western Blot Analysis of the ASK1-JNK/p38 Signaling Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling cascade following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Stimulus to induce oxidative stress (e.g., H2O2 or hyperoxia)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-ASK1, rabbit anti-phospho-JNK, rabbit anti-phospho-p38, and their total protein counterparts; mouse anti-β-actin as a loading control)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to the desired confluency.

-

Pre-treat cells with this compound for the desired time and concentration.

-

Expose cells to an oxidative stress stimulus.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ASK1) overnight at 4°C, using the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total protein and loading control antibodies to normalize the data.

Signaling Pathways Modulated by this compound

Beyond its direct channel-blocking effects, this compound has been shown to modulate intracellular signaling pathways, particularly those related to oxidative stress. In several cell types, the opening of Cx43 hemichannels is associated with increased production of reactive oxygen species (ROS). By inhibiting these hemichannels, this compound can reduce ROS levels. This, in turn, can attenuate the activation of downstream stress-activated protein kinase pathways, such as the ASK1-JNK/p38 MAPK cascade, which are involved in apoptosis and inflammation.

Caption: this compound inhibits Cx43 hemichannels, reducing ROS production and downstream ASK1-JNK/p38 signaling.

Experimental and Developmental Workflows

The characterization and development of a peptide inhibitor like this compound follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A typical experimental workflow for the characterization of this compound.

Caption: A generalized workflow for the development of a connexin mimetic peptide therapeutic.

Conclusion

This compound has proven to be an invaluable research tool for elucidating the distinct roles of Cx43 hemichannels and gap junctions. Its ability to rapidly and reversibly inhibit hemichannels has allowed for a more nuanced understanding of their contribution to both physiological signaling and pathological states. Furthermore, the discovery of its downstream effects on signaling pathways, such as the ASK1-JNK/p38 cascade, highlights the intricate interplay between ion channel function and intracellular signaling networks. While challenges related to peptide stability and delivery remain for its therapeutic application, the continued study of this compound and the development of next-generation connexin modulators hold promise for novel therapeutic strategies targeting a wide range of diseases.

References

- 1. genscript.com [genscript.com]

- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Specific Connexin 43–Inhibiting Peptide Gap26 Improved Alveolar Development of Neonatal Rats With Hyperoxia Exposure [frontiersin.org]

- 4. researchgate.net [researchgate.net]

The Connexin 43 Mimetic Peptide Gap 26: A Technical Guide to its Inhibitory Effect on Hemichannel-Mediated ATP Release

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the connexin 43 (Cx43) mimetic peptide, Gap 26, in the inhibition of ATP release through hemichannels. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction: The Role of Connexin Hemichannels in Cellular Communication

Connexins are a family of transmembrane proteins that form gap junction channels, facilitating direct intercellular communication, and hemichannels, which provide a conduit between the cytoplasm and the extracellular environment.[1][2] Under physiological conditions, hemichannels are predominantly closed. However, various stimuli, including low extracellular calcium concentrations, elevated intracellular calcium, and changes in redox potential, can trigger their opening.[3][4][5] This opening allows for the release of signaling molecules, most notably ATP, into the extracellular space. This released ATP can then act on purinergic receptors of the same or neighboring cells, initiating a cascade of downstream signaling events.

This compound is a synthetic peptide that mimics a specific sequence on the first extracellular loop of Connexin 43 (VCYDKSFPISHVR), the most ubiquitously expressed connexin.[6] By binding to this region, this compound effectively blocks the opening of Cx43 hemichannels, thereby inhibiting the release of ATP and other small molecules.[3][6] This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of hemichannel-mediated signaling and a potential therapeutic agent for conditions where excessive hemichannel opening is implicated.

Quantitative Data on this compound Inhibition

The inhibitory effect of this compound on connexin 43 hemichannels has been quantified in various experimental settings. The following tables summarize key quantitative data from the literature, providing a reference for its potency and application.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for Rhythmic Contractile Activity | 28.4 ± 3.4 μM | Rabbit superior mesenteric arteries | [5] |

| Concentration for ATP Release Inhibition | 0.25 mg/mL (approx. 161 μM) | RBE4, SV-ARBEC, and ECV304 cells | [5] |

| Concentration for Hemichannel Current Inhibition | 160 μM | HeLa cells expressing Cx43 | [4] |

| Time to Inhibit Hemichannel Currents | < 5 minutes | Single HeLa cells expressing Cx43 | [3] |

| Time to Inhibit Gap Junctions | > 30 minutes | Cell pairs of HeLa cells expressing Cx43 | [3] |

Table 1: Potency and Kinetics of this compound Inhibition. This table highlights the concentration-dependent efficacy and the differential kinetics of this compound on hemichannels versus gap junctions.

| Experimental Condition | This compound Concentration | Observed Effect | Cell Type | Reference |

| Low extracellular Ca2+ | Not specified | Inhibition of hemichannel currents | HeLa cells expressing Cx43 | [3] |

| Elevated intracellular Ca2+ (200-500 nM) | 160 μM | Inhibition of Ca2+-potentiated hemichannel currents | HeLa cells expressing Cx43 & ventricular cardiomyocytes | [4] |

| Cadmium (Cd2+) induced hemichannel opening | Not specified | Attenuation of Cd2+-induced upregulation of Cx43 | LLC-PK1 cells transfected with Cx43 | [1] |

Table 2: Efficacy of this compound under Various Hemichannel-Activating Conditions. This table demonstrates the effectiveness of this compound in blocking hemichannel opening triggered by different physiological and pathological stimuli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the inhibitory effect of this compound on ATP release and hemichannel activity.

Measurement of ATP Release using Luciferin-Luciferase Bioluminescence Assay

This assay is a highly sensitive method for quantifying extracellular ATP.

Materials:

-

Cells of interest cultured in appropriate multi-well plates or dishes.

-

This compound peptide.

-

Control or scrambled peptide.

-

HEPES-buffered saline solution (HBSS) or other appropriate buffer.

-

ATP Assay Kit (containing D-luciferin and firefly luciferase).

-

Luminometer.

-

ATP standards for calibration curve.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, wash the cells gently with pre-warmed HBSS to remove any residual culture medium and serum.

-

Pre-incubation with Inhibitor: Add HBSS containing the desired concentration of this compound (e.g., 100-200 µM) or a control peptide to the cells. Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

-

Stimulation of ATP Release: Induce hemichannel opening and subsequent ATP release using an appropriate stimulus. Common methods include:

-

Low Extracellular Calcium: Replace the incubation buffer with a Ca2+-free HBSS.

-

Mechanical Stimulation: Gently wash the cells or use a specific mechanical stimulus.

-

Chemical Agonists: Apply a known agonist that triggers a rise in intracellular calcium.

-

-

Sample Collection: At designated time points after stimulation, carefully collect a small aliquot (e.g., 50 µL) of the extracellular buffer from each well.

-

ATP Measurement:

-

Prepare the ATP Assay Mix by reconstituting the D-luciferin and luciferase according to the manufacturer's instructions.

-

In a luminometer-compatible plate, add the collected sample to the ATP Assay Mix.

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Use this curve to calculate the ATP concentration in the experimental samples. Normalize the data to the cell number or protein concentration if necessary.

Assessment of Hemichannel Activity using Dye Uptake Assay

This method assesses the permeability of the cell membrane to small fluorescent dyes, which can enter the cell through open hemichannels.

Materials:

-

Cells of interest cultured on glass coverslips or in imaging-compatible plates.

-

This compound peptide.

-

Control or scrambled peptide.

-

Fluorescent dye (e.g., Ethidium Bromide, Propidium Iodide, or Lucifer Yellow).

-

HBSS with and without calcium.

-

Fluorescence microscope with appropriate filter sets.

-

Image analysis software.

Procedure:

-

Cell Preparation: Culture cells on coverslips or imaging plates. Wash the cells with pre-warmed HBSS containing calcium.

-

Inhibitor Treatment: Incubate the cells with HBSS containing this compound or a control peptide for 15-30 minutes at 37°C.

-

Dye Loading: Replace the incubation buffer with Ca2+-free HBSS containing the fluorescent dye at the recommended concentration (e.g., 5 µM Ethidium Bromide). This low calcium condition will promote hemichannel opening.

-

Image Acquisition: Immediately begin acquiring fluorescence images of the cells at regular intervals (e.g., every 1-2 minutes) for a total duration of 10-20 minutes. Maintain the cells at 37°C throughout the imaging process.

-

Data Analysis:

-

Using image analysis software, measure the mean fluorescence intensity within individual cells or a defined region of interest over time.

-

Calculate the rate of dye uptake by determining the slope of the fluorescence intensity versus time plot.

-

Compare the rate of dye uptake in this compound-treated cells to that of control cells to determine the extent of inhibition.

-

Signaling Pathways and Visualizations

This compound exerts its effect by interfering with the signaling pathways initiated by the opening of Cx43 hemichannels. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

Upstream Signaling Leading to Cx43 Hemichannel Opening

Various physiological and pathological stimuli can lead to the opening of Cx43 hemichannels.

Caption: Upstream activators of Cx43 hemichannel opening and the inhibitory action of this compound.

Downstream Signaling Cascade Following ATP Release

The release of ATP through hemichannels triggers a purinergic signaling cascade that can have diverse cellular effects.

Caption: The purinergic signaling pathway initiated by hemichannel-mediated ATP release.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the general workflow for an experiment designed to test the inhibitory effect of this compound.

Caption: A generalized workflow for experiments investigating the effect of this compound.

Conclusion

This compound is a potent and specific inhibitor of connexin 43 hemichannels, making it an invaluable tool for dissecting the complex roles of hemichannel-mediated ATP release in cellular signaling. Its rapid action on hemichannels, with a slower effect on gap junctions, allows for a therapeutic window to target pathological hemichannel opening while preserving essential intercellular communication. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and explore its therapeutic potential. The visualization of the associated signaling pathways further clarifies the mechanism of action and the broader implications of inhibiting this critical cellular process.

References

- 1. Connexin43 Hemichannel-Mediated Regulation of Connexin43 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Connexin 43 hemichannels and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opening of connexin 43 hemichannels is increased by lowering intracellular redox potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Primary Targets of the Gap 26 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gap 26 peptide has emerged as a critical tool in the study of intercellular communication, primarily through its targeted inhibition of connexin proteins. As a mimetic peptide, this compound is designed to correspond to a specific sequence within the extracellular loop of its primary target, offering a reversible and specific means of studying the physiological and pathological roles of gap junctions and hemichannels. This technical guide provides a comprehensive overview of the primary targets of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Primary Target: Connexin 43 (Cx43)

The principal and most extensively studied target of the this compound peptide is Connexin 43 (Cx43) . This compound is a 13-amino-acid peptide (VCYDKSFPISHVR) that corresponds to residues 64-76 in the first extracellular loop of Cx43.[1] This specific sequence is crucial for the proper docking and function of Cx43-containing channels.

Mechanism of Action

This compound exerts its inhibitory effects on two distinct but related structures formed by Cx43:

-

Hemichannels: These are undocked connexons (hexamers of connexin proteins) in the plasma membrane that form a conduit between the cytoplasm and the extracellular space. This compound rapidly inhibits Cx43 hemichannels, typically within minutes of application (less than 5 minutes).[2] This is believed to be the primary and most direct effect of the peptide.

-

Gap Junction Channels: These are formed when a hemichannel on one cell docks with a hemichannel on an adjacent cell, creating a direct channel for intercellular communication. The inhibition of gap junction channels by this compound is a secondary and more delayed effect, typically observed after 30 minutes or more of exposure.[2] This delay is attributed to the time required for the peptide to access the confined space of the gap junction plaque.

The binding of this compound to the first extracellular loop of Cx43 is thought to induce a conformational change that leads to channel closure.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the inhibitory effects of this compound on its primary target, Cx43.

| Parameter | Value | System | Reference |

| IC50 | 28.4 ± 3.4 μM | Rhythmic contractions of rabbit superior mesenteric arteries | [1] |

| Experimental System | This compound Concentration | Observed Effect | Time Course | Reference |

| HeLa cells expressing Cx43 | 160 µM | Inhibition of unitary hemichannel currents | 30 minutes | [3] |

| HeLa cells expressing Cx43 | 250 µM | Progressive decrease in hemichannel currents | Minutes | [3] |

| RBE4, SV-ARBEC, ECV304 cell lines | 0.25 mg/mL (approx. 161 µM) | Reduction in intercellular calcium wave size and abolition of ATP release | 30 minutes | [1] |

| Neonatal rat lung tissue | 150 µM | Decreased ROS production and inhibition of ASK1-JNK/p38 signaling pathway | Not specified |

Off-Target and Secondary Effects

While Cx43 is the primary target, the sequence mimicked by this compound shares some homology with the extracellular loops of other connexin isoforms. This suggests the potential for off-target effects, although these are generally less potent than the inhibition of Cx43.

-

Other Connexins: Due to sequence conservation in the first extracellular loop, this compound may also inhibit channels formed by other connexins, such as Cx37 and Cx40. However, the specificity of this compound for Cx43 over other connexins has not been extensively quantified.

-

Pannexins: Pannexins are another family of channel-forming proteins with some structural similarities to connexins. However, current evidence suggests that this compound has minimal to no direct inhibitory effect on pannexin 1 (Panx1) channels.[4] Peptides designed to inhibit pannexins, such as 10Panx1, have distinct sequences and targets.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are foundational protocols for key experiments used to investigate the effects of this compound.

Electrophysiological Recording of Cx43 Hemichannel and Gap Junction Currents

Objective: To measure the inhibitory effect of this compound on ionic currents mediated by Cx43 hemichannels and gap junctions.

Methodology:

-

Cell Culture: Culture cells endogenously expressing Cx43 or a cell line transfected with a Cx43 expression vector (e.g., HeLa or N2A cells) on glass coverslips suitable for patch-clamp recording.

-

Electrophysiology Setup: Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.

-

Pipette and Bath Solutions:

-

Pipette Solution (intracellular): Typically contains (in mM): 130 CsCl, 10 EGTA, 0.5 CaCl2, 4 Mg-ATP, and 10 HEPES, adjusted to pH 7.2 with CsOH.

-

Bath Solution (extracellular): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH. For hemichannel recordings, a low-calcium solution may be used to promote opening.

-

-

Recording Procedure:

-

Hemichannel Currents:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit hemichannel opening.

-

Record baseline currents.

-

Perfuse the bath with a solution containing this compound (e.g., 100-250 µM) and repeat the voltage-step protocol at various time points (e.g., 1, 5, 10, and 15 minutes) to observe the time course of inhibition.

-

-

Gap Junctional Currents:

-

Establish a dual whole-cell patch-clamp configuration on a pair of adjacent, coupled cells.

-

Apply a transjunctional voltage step to one cell while recording the junctional current in the other cell.

-

Record baseline junctional conductance.

-

Perfuse the bath with a solution containing this compound (e.g., 100-250 µM) and measure the junctional conductance at regular intervals (e.g., every 5 minutes for up to 60 minutes) to determine the time course of gap junction inhibition.

-

-

-

Data Analysis: Analyze the recorded currents to determine changes in channel conductance, open probability, and current-voltage relationships before and after the application of this compound.

Dye Transfer Assay (Scrape Loading)

Objective: To assess the effect of this compound on gap junctional intercellular communication (GJIC).

Methodology:

-

Cell Culture: Grow cells to confluence in a petri dish.

-

Pre-incubation: Incubate the cells with this compound (e.g., 150-200 µM) or a vehicle control for the desired duration (e.g., 30-60 minutes).

-

Dye Loading:

-

Gently wash the cells with phosphate-buffered saline (PBS).

-

Add a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 1 mg/mL in PBS) to the cells.

-

Using a sterile scalpel blade or needle, make a scrape or series of scrapes across the cell monolayer to introduce the dye into the wounded cells.

-

-

Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) to allow the dye to transfer to adjacent, coupled cells.

-

Washing: Wash the cells thoroughly with PBS to remove the extracellular dye.

-

Imaging: Immediately visualize the cells using a fluorescence microscope. Capture images of the scrape line and the surrounding cells.

-

Data Analysis: Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells adjacent to the scrape. Compare the extent of dye transfer in this compound-treated cultures to control cultures.

ATP Release Assay

Objective: To measure the inhibition of Cx43 hemichannel-mediated ATP release by this compound.

Methodology:

-

Cell Culture: Plate cells in a 96-well plate and grow to near confluence.

-

Pre-incubation: Pre-incubate the cells with this compound (e.g., 150-250 µM) or a vehicle control for a specified time (e.g., 15-30 minutes).

-

Stimulation: Induce hemichannel opening and ATP release using a stimulus such as a low-calcium solution, mechanical stress, or a pharmacological agent.

-

Sample Collection: Collect a small aliquot of the extracellular medium at various time points after stimulation.

-

ATP Measurement: Quantify the ATP concentration in the collected samples using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions. Measure the luminescence using a luminometer.

-

Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the concentration of ATP released from the cells and compare the results from this compound-treated and control wells.

Signaling Pathways and Visualizations

This compound-mediated inhibition of Cx43 channels can impact downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key affected pathways and experimental workflows.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition on Cx43 channels and downstream signaling.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for investigating the effects of this compound on Cx43 channels.

Conclusion

This compound is a potent and specific inhibitor of Connexin 43, targeting both hemichannels and, with a slower time course, gap junction channels. Its utility in dissecting the roles of Cx43-mediated communication in a wide range of biological processes is well-established. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize this compound in their investigations. Careful consideration of concentration, time course, and potential off-target effects on other connexins will ensure the generation of robust and reliable data. The continued application of this valuable research tool will undoubtedly lead to further insights into the intricate world of intercellular signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gap26, a connexin mimetic peptide, inhibits currents carried by connexin43 hemichannels and gap junction channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

The Role of Gap 26 in Attenuating Cardiac Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. In the heart, this can lead to increased infarct size, arrhythmias, and contractile dysfunction. A growing body of research has identified the crucial role of Connexin 43 (Cx43) hemichannels in mediating this injury. Gap 26, a synthetic mimetic peptide derived from the first extracellular loop of Cx43, has emerged as a promising therapeutic agent by selectively inhibiting these hemichannels. This technical guide provides an in-depth overview of the role of this compound in cardiac I/R injury research, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction to this compound and its Target: Connexin 43

Connexin 43 is the most abundant connexin isoform in the ventricular myocardium. Six Cx43 monomers oligomerize to form a connexon, or hemichannel, in the plasma membrane. In healthy cardiomyocytes, these hemichannels are predominantly docked with hemichannels from adjacent cells to form gap junctions, which are essential for electrical and metabolic coupling. However, under pathological conditions such as ischemia, a significant population of undocked hemichannels exists.

Ischemic stress triggers the opening of these unapposed Cx43 hemichannels, leading to an uncontrolled exchange of ions and small molecules between the cytoplasm and the extracellular space. This disrupts cellular homeostasis, contributing to ionic imbalance, calcium overload, and ultimately, cell death.

This compound is a synthetic peptide that mimics a sequence on the first extracellular loop of Cx43. It is believed to act as a selective blocker of Cx43 hemichannels, preventing their opening during ischemia and reperfusion without significantly affecting gap junction communication. This selective action makes this compound a valuable tool for studying the specific role of hemichannels in I/R injury and a potential therapeutic candidate.

Mechanism of Action of this compound in Cardioprotection

The primary mechanism by which this compound confers cardioprotection is through the inhibition of Cx43 hemichannel opening. During ischemia and early reperfusion, the opening of these channels contributes to:

-

Calcium Overload: Influx of extracellular Ca²⁺ through open hemichannels contributes to cytosolic and mitochondrial calcium overload, a key trigger of cell death pathways.

-

Ionic Imbalance: Dysregulation of Na⁺ and K⁺ homeostasis disrupts the membrane potential and cellular function.

-

Release of Pro-inflammatory Molecules: The release of ATP and other molecules through hemichannels can act as "find-me" signals, attracting inflammatory cells and exacerbating tissue damage.

By blocking these hemichannels, this compound helps to maintain cellular homeostasis, reduce calcium-induced mitochondrial dysfunction, and limit the inflammatory response, thereby preserving cardiomyocyte viability.

Quantitative Data on the Efficacy of this compound

Numerous studies have demonstrated the cardioprotective effects of this compound in various experimental models of cardiac I/R injury. The following tables summarize key quantitative findings:

Table 1: Effect of this compound on Myocardial Infarct Size

| Experimental Model | Treatment Protocol | Reduction in Infarct Size (%) | Reference |

| Langendorff-perfused rat heart | This compound (0.5 µM) administered 10 min before ischemia | 48 | [1][2] |

| Langendorff-perfused rat heart | This compound (0.5 µM) administered 30 min into ischemia | 55 | [1][2] |

Table 2: Effect of this compound on Myocardial Perfusion and Cellular Viability

| Parameter | Experimental Model | Treatment Protocol | Improvement | Reference |